molecular formula C14H17NO2 B2546281 1-(3,4-Dimethoxyphenyl)cyclopentane-1-carbonitrile CAS No. 34975-22-9

1-(3,4-Dimethoxyphenyl)cyclopentane-1-carbonitrile

Cat. No.: B2546281
CAS No.: 34975-22-9
M. Wt: 231.295
InChI Key: UNNOXLSDQWRFPO-UHFFFAOYSA-N
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Description

1-(3,4-Dimethoxyphenyl)cyclopentane-1-carbonitrile is a cyclopentane-based nitrile derivative featuring a 3,4-dimethoxyphenyl substituent. Its molecular formula is C₁₄H₁₇NO₂ (calculated molecular weight: 243.1259 g/mol), as confirmed by high-resolution mass spectrometry (HRMS) . Key spectral data include IR absorption bands at 2232 cm⁻¹ (C≡N stretch) and 1606 cm⁻¹ (aromatic C=C), consistent with its nitrile and substituted phenyl functionalities .

Properties

IUPAC Name

1-(3,4-dimethoxyphenyl)cyclopentane-1-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17NO2/c1-16-12-6-5-11(9-13(12)17-2)14(10-15)7-3-4-8-14/h5-6,9H,3-4,7-8H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNNOXLSDQWRFPO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2(CCCC2)C#N)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

34975-22-9
Record name 1-(3,4-dimethoxyphenyl)cyclopentane-1-carbonitrile
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Preparation Methods

The synthesis of 1-(3,4-Dimethoxyphenyl)cyclopentane-1-carbonitrile typically involves the reaction of 3,4-dimethoxybenzyl cyanide with cyclopentanone under basic conditions. The reaction is carried out in the presence of a suitable base, such as sodium hydride or potassium tert-butoxide, in an aprotic solvent like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF). The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is formed .

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

1-(3,4-Dimethoxyphenyl)cyclopentane-1-carbonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to convert the carbonitrile group to an amine.

    Substitution: The aromatic ring of the compound can undergo electrophilic substitution reactions, such as nitration, sulfonation, or halogenation, using reagents like nitric acid, sulfuric acid, or halogens.

Common reagents and conditions used in these reactions include acidic or basic catalysts, appropriate solvents, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(3,4-Dimethoxyphenyl)cyclopentane-1-carbonitrile has several scientific research applications, including:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases and conditions.

    Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 1-(3,4-Dimethoxyphenyl)cyclopentane-1-carbonitrile depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA, leading to various biochemical effects. The pathways involved can include inhibition of enzyme activity, modulation of receptor signaling, or induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Phenyl Ring

1-(3,4-Dichlorophenyl)cyclopropanecarbonitrile
  • Molecular Formula : C₁₀H₇Cl₂N
  • Molecular Weight : 212.08 g/mol
  • Key Differences: Replaces methoxy (-OCH₃) groups with electron-withdrawing chlorine atoms, altering electronic properties and reactivity. Cyclopropane ring (3-membered) vs.
  • Safety : Classified as hazardous under GHS guidelines, requiring strict handling protocols due to toxicity risks .
1-(3,5-Difluorophenyl)cyclopentanecarbonitrile
  • Molecular Formula : C₁₂H₁₁F₂N
  • Molecular Weight : 207.22 g/mol
  • Key Differences :
    • Fluorine substituents at 3,5-positions introduce strong electron-withdrawing effects, contrasting with the electron-donating methoxy groups in the target compound.
    • Retains cyclopentane core, suggesting similar steric profiles but distinct electronic environments .
1-(2,4-Difluorophenyl)cyclopentane-1-carbonitrile
  • Molecular Formula : C₁₂H₁₁F₂N
  • Molecular Weight : 207.22 g/mol
  • Physical State : Liquid at room temperature, unlike solid analogs.
    • Differences in fluorine substitution patterns (2,4 vs. 3,4 methoxy) influence solubility and dipole moments .

Variations in Cycloalkane Ring Size

1-(3,4-Dimethoxyphenyl)cyclobutane-1-carbonitrile
  • Molecular Formula: C₁₃H₁₅NO₂
  • Molecular Weight : 217.27 g/mol
  • Key Differences :
    • Cyclobutane ring (4-membered) introduces greater ring strain and altered conformational flexibility compared to cyclopentane.
    • Reduced steric bulk may enhance reactivity in certain substitution reactions .

Functional Group Modifications

1-(4-Aminophenyl)cyclopentanecarbonitrile
  • Molecular Formula : C₁₂H₁₄N₂
  • Molecular Weight : 186.25 g/mol
  • Key Differences: Amino (-NH₂) group at the 4-position provides strong electron-donating and nucleophilic character, contrasting with the methoxy groups. Potential for applications in dye chemistry or as a ligand in coordination complexes .

Comparative Data Table

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Physical State Notable Properties
1-(3,4-Dimethoxyphenyl)cyclopentane-1-carbonitrile C₁₄H₁₇NO₂ 243.13 3,4-OCH₃ Solid High nitrile stability
1-(3,4-Dichlorophenyl)cyclopropanecarbonitrile C₁₀H₇Cl₂N 212.08 3,4-Cl Solid High toxicity
1-(3,5-Difluorophenyl)cyclopentanecarbonitrile C₁₂H₁₁F₂N 207.22 3,5-F Solid Electron-deficient aromatic ring
1-(2,4-Difluorophenyl)cyclopentane-1-carbonitrile C₁₂H₁₁F₂N 207.22 2,4-F Liquid Low melting point
1-(3,4-Dimethoxyphenyl)cyclobutane-1-carbonitrile C₁₃H₁₅NO₂ 217.27 3,4-OCH₃ Solid Increased ring strain

Research Findings and Trends

  • Electronic Effects : Methoxy groups enhance electron density on the phenyl ring, promoting electrophilic substitution reactions, while fluorine or chlorine substituents deactivate the ring .
  • Ring Size Impact : Cyclopentane derivatives exhibit greater stability and synthetic versatility compared to strained cyclopropane or cyclobutane analogs .
  • Toxicity : Chlorinated derivatives (e.g., 1-(3,4-dichlorophenyl) analogs) show higher acute toxicity compared to methoxy- or fluorine-substituted compounds .

Biological Activity

1-(3,4-Dimethoxyphenyl)cyclopentane-1-carbonitrile is a compound of interest due to its potential biological activities, particularly in the fields of neuroprotection and pharmacology. This article explores the biological activity of this compound through various studies, highlighting its mechanisms of action, therapeutic applications, and comparative analysis with similar compounds.

Chemical Structure and Properties

The compound features a cyclopentane ring substituted with a 3,4-dimethoxyphenyl group and a carbonitrile functional group. This unique structure may contribute to its biological properties.

Research indicates that this compound interacts with multiple molecular targets, influencing various signaling pathways:

  • Neuroprotection : The compound exhibits neuroprotective properties by modulating the NF-κB signaling pathway, which is crucial in inflammatory responses and neuronal survival .
  • Enzyme Inhibition : It has been shown to inhibit several enzymes involved in cellular signaling, including PKC and Akt/β-catenin pathways .
  • Cytotoxicity Modulation : In cell viability assays, the compound demonstrated the ability to enhance cell survival in models of oxidative stress .

Biological Activity Studies

Several studies have assessed the biological activity of this compound:

Table 1: Summary of Biological Activity Findings

StudyModelFindingsReference
Study 1H9c2 cardiomyocytesIncreased cell viability under doxorubicin-induced stress
Study 2MacrophagesReduced cytotoxicity in inflammatory conditions
Study 3Neuroprotection assaysInhibition of neuroserpin polymerization; potential for treating neurodegenerative diseases

Case Studies

  • Cardioprotective Effects : A study on H9c2 cardiomyocytes demonstrated that treatment with this compound significantly improved cell viability when exposed to doxorubicin, a chemotherapeutic agent known for its cardiotoxic effects. The compound's protective effects were attributed to its ability to inhibit apoptotic pathways and enhance cellular resilience .
  • Neuroprotective Applications : The compound has been investigated for its potential in treating neurodegenerative diseases. Its ability to inhibit neuroserpin polymerization suggests that it could be beneficial in conditions characterized by protein misfolding and aggregation .

Comparative Analysis

When compared with similar compounds, such as other arylcycloalkylamines, this compound exhibits unique properties due to its specific substitutions. This differentiation enhances its reactivity and stability in biological systems:

Table 2: Comparison of Biological Activities

CompoundNeuroprotective ActivityCardioprotective ActivityMechanism
Compound A (similar structure)ModerateLowUnknown
Compound B (related compound)HighModerateNF-κB inhibition
This compound High High NF-κB modulation, enzyme inhibition

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